Acide Mycophénolique 4'-Tosyl-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

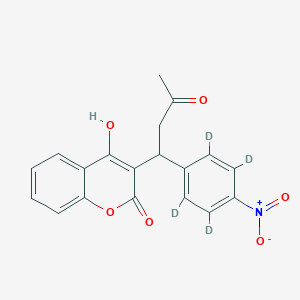

4’-Tosyl Mycophenolic Acid-d3 is a deuterated derivative of 4’-Tosyl Mycophenolic Acid. It is a biochemical compound primarily used in proteomics research. The compound has a molecular formula of C24H23D3O8S and a molecular weight of 477.54 . It is characterized by the presence of a tosyl group, which enhances its stability and reactivity in various chemical reactions.

Applications De Recherche Scientifique

4’-Tosyl Mycophenolic Acid-d3 has a wide range of applications in scientific research:

Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.

Biology: The compound is used in studies involving enzyme kinetics and protein interactions.

Medicine: It serves as a reference standard in pharmacokinetic studies and drug metabolism research.

Industry: The compound is used in the development of new pharmaceuticals and in quality control processes

Mécanisme D'action

Target of Action

The primary target of 4’-Tosyl Mycophenolic Acid-d3 is inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH is an enzyme essential to the de novo synthesis of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP) . It is also targeted by direct acting antiviral drugs .

Mode of Action

4’-Tosyl Mycophenolic Acid-d3 is a potent, reversible, non-competitive inhibitor of IMPDH . By inhibiting IMPDH, it prevents the synthesis of GMP, thereby suppressing the production of DNA and RNA, which are crucial for the growth and survival of both lymphocytes and bacteria .

Biochemical Pathways

The inhibition of IMPDH by 4’-Tosyl Mycophenolic Acid-d3 affects the purine biosynthesis pathway . This leads to a decrease in the level of guanine nucleotides, particularly GMP, disrupting DNA and RNA synthesis .

Result of Action

The molecular and cellular effects of 4’-Tosyl Mycophenolic Acid-d3’s action primarily involve the suppression of lymphocyte proliferation, thereby exerting an immunosuppressive effect . It has also shown potential use for COVID-19 treatment .

Action Environment

It is known that the compound should be stored at -20°c , suggesting that temperature could play a role in its stability

Analyse Biochimique

Biochemical Properties

4’-Tosyl Mycophenolic Acid-d3 is a sticky oil that is soluble in dichloromethane . It is used in organic synthesis .

Molecular Mechanism

4’-Tosyl Mycophenolic Acid-d3 has been tested against SARS-CoV-2 papin like protease mutant C111S . The molecular docking analysis results indicated that 4’-Tosyl Mycophenolic Acid-d3 has good binding affinities to the protein drug target (-5.72 Kcal/mol) and showed the highest probabilities to bind to catalytic residues of target protein (50%), suggesting their potential use for COVID-19 treatment .

Méthodes De Préparation

The synthesis of 4’-Tosyl Mycophenolic Acid-d3 involves several steps:

Analyse Des Réactions Chimiques

4’-Tosyl Mycophenolic Acid-d3 undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield an amide derivative.

Comparaison Avec Des Composés Similaires

4’-Tosyl Mycophenolic Acid-d3 can be compared with other similar compounds:

Mycophenolic Acid: The non-deuterated form, which is widely used as an immunosuppressant.

Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplant patients to prevent rejection.

4’-Tosyl Mycophenolic Acid: The non-deuterated tosylated form, which has similar applications but lacks the stability provided by deuterium

Propriétés

IUPAC Name |

(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)26)22(30-4)16(3)19-13-31-24(27)21(19)23/h5-7,9-10H,8,11-13H2,1-4H3,(H,25,26)/b15-7+/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRAAEPJBXLKLI-BVDUSYAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)OC)C)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 4'-Tosyl Mycophenolic Acid-d3 interact with the SARS-CoV-2 Papin-Like protease, and what are the potential downstream effects of this interaction?

A1: The research paper utilizes molecular docking analysis to assess the binding affinity of 4'-Tosyl Mycophenolic Acid-d3 to the SARS-CoV-2 PLpro. The study reveals that 4'-Tosyl Mycophenolic Acid-d3 exhibits a good binding affinity (-5.72 Kcal/mol) to the target protein and demonstrates a high probability (30%) of binding to the catalytic residues of PLpro [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140478.png)

![Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1140481.png)

![(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one](/img/structure/B1140493.png)